2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride

Description

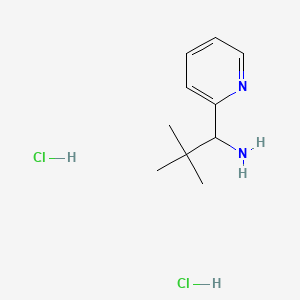

Chemical Structure:

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride (CAS: 2512232-83-4) is a chiral amine salt featuring a pyridine ring at position 1 and two methyl groups at position 2 of the propane backbone. Its molecular formula is C₁₀H₁₇N₂·2HCl (Mol. Wt.: 236.72).

Synthesis: The compound is synthesized via resolution of racemic 2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine using (S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride to form diastereomeric Mosher amides, followed by acidic hydrolysis to isolate enantiomers .

Applications: It serves as a key intermediate in cannabinoid receptor modulators, notably in Arena Pharmaceuticals' patents for compounds targeting metabolic and inflammatory disorders .

Properties

IUPAC Name |

2,2-dimethyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-10(2,3)9(11)8-6-4-5-7-12-8;;/h4-7,9H,11H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEHKGYOEPFEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Amine Formation

The core structure of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine is typically constructed via nucleophilic substitution reactions. A pyridin-2-yl group is introduced to a propan-1-amine backbone through reactions involving halogenated intermediates. For example, 2-bromopyridine may react with a suitably substituted propane-1-amine derivative under basic conditions to form the C–N bond.

Key starting materials include:

-

2-Bromopyridine : Provides the pyridine ring.

-

2,2-Dimethylpropan-1-amine : Serves as the amine backbone.

-

Diketene or malondiimidates : Used in analogous syntheses to form β-ketoamine intermediates.

Reaction Mechanisms and Intermediate Isolation

Formation of the β-Ketoamine Intermediate

A critical step involves the reaction of malondiimidates with diketene to yield β-ketoamine structures. For instance, dimethyl malondiimidate dihydrochloride reacts with diketene in toluene at 80°C to form 1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one, a structurally related compound. This reaction proceeds via a nucleophilic attack of the imidate nitrogen on the electrophilic carbonyl carbon of diketene, followed by cyclization (Figure 1).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Toluene or acetone |

| Temperature | 50–150°C |

| Catalyst | Triethylamine (base) |

| Yield | 36–75% |

Reduction to Primary Amine

The β-keto intermediate undergoes reduction to the primary amine using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For example, 1-(pyridin-2-yl)propan-2-one is reduced under H2 gas with a palladium catalyst to yield 1-(pyridin-2-yl)propan-1-amine.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., acetone) enhance nucleophilicity, while aromatic solvents (e.g., toluene) favor high-temperature reactions. In the synthesis of analogous compounds, acetone at 0–25°C achieves 75% yield, whereas toluene at 80°C yields 63%.

Acidic Workup and Salt Formation

The dihydrochloride salt is formed by treating the free base with hydrochloric acid. For instance, dissolving 1-(pyridin-2-yl)propan-1-amine in anhydrous ether and adding concentrated HCl precipitates the dihydrochloride salt.

Purification Steps :

-

Filtration : Remove insoluble impurities.

-

Recrystallization : Use ethanol/water mixtures for high-purity crystals.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis with a C18 column and UV detection at 254 nm confirms >98% purity. Mobile phases typically involve acetonitrile/water gradients.

Challenges and Alternative Approaches

Byproduct Formation

Competing reactions, such as over-alkylation or oxidation, may occur. For example, excess diketene leads to dimerization products, reducing yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides), solvent (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Organic Synthesis

The compound is widely used as a reagent in organic synthesis. It facilitates the preparation of various compounds through reactions such as:

- Substitution Reactions: The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Oxidation and Reduction Reactions: It can be oxidized or reduced to yield different derivatives, which are useful in synthesizing complex molecules.

Biochemical Studies

In biochemical research, 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride has been employed in assays to study enzyme activity. Its role includes:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, providing insights into metabolic pathways.

- Biological Activity: Studies have shown that it may interact with biological targets, influencing cellular processes.

Medicinal Chemistry

The potential therapeutic applications of this compound are being explored, particularly in drug development:

- Therapeutic Properties: Research indicates it may possess properties beneficial for treating various conditions.

- Drug Precursor: It serves as an intermediate in the synthesis of pharmaceuticals, enhancing its relevance in medicinal chemistry.

Industrial Applications

In industrial settings, the compound is utilized for producing specialty chemicals and intermediates. Its versatility allows it to be applied in various manufacturing processes.

Case Study 1: Enzyme Inhibition

A study examined the effects of this compound on a particular enzyme involved in metabolic regulation. The results demonstrated significant inhibition at certain concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Organic Synthesis Applications

In another investigation, researchers utilized this compound in synthesizing a series of pyridine derivatives. The reactions were optimized for yield and purity, showcasing the compound's effectiveness as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

Table 1: Key Structural Analogs

*Similarity scores estimated based on structural divergence.

Key Observations :

- Chirality : Enantiomers (R and S) of 2-methyl derivatives exhibit identical similarity scores (1.00) but distinct biological activities in receptor binding assays .

- Salt Forms : Dihydrochloride salts (e.g., CAS 1965305-37-6) offer superior aqueous solubility versus free bases, critical for drug delivery .

Pharmacological Activity :

- The target compound’s pyridin-2-yl group and dimethyl configuration optimize interactions with cannabinoid receptors, as demonstrated in preclinical studies . In contrast, the pyridin-3-yl analog (CAS 1439903-07-7) shows reduced affinity due to altered spatial orientation .

- Pyrrolidine-containing analogs (e.g., CAS 1097931-13-9) exhibit divergent activity, targeting neurological pathways (e.g., dopamine receptors) rather than cannabinoid systems .

Biological Activity

Overview

2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride, with the molecular formula C10H18Cl2N2, is a compound that has garnered attention in various scientific fields due to its unique biological properties and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by its stability and reactivity, making it suitable for use in organic synthesis and biochemical assays. The dihydrochloride form enhances its solubility in aqueous environments, which is advantageous for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H18Cl2N2 |

| Molecular Weight | 200.71 g/mol |

| IUPAC Name | This compound |

| CAS Number | 58088-73-6 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within biological systems. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways:

- Enzyme Inhibition : Studies have indicated that this compound can inhibit certain enzymes involved in metabolic processes, which may lead to altered cellular functions.

- Cell Cycle Regulation : Preliminary findings suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

- Receptor Interaction : The compound's structure allows it to interact with various receptors, potentially modulating their activity and affecting downstream signaling pathways.

Cytotoxicity and Apoptosis Induction

Research indicates that this compound exhibits significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. An MTT assay demonstrated an IC50 value of approximately 28.3 µM , indicating its potency in inhibiting cell viability .

Mechanisms of Apoptosis Induction :

- Increased ROS production leading to oxidative stress.

- Disruption of mitochondrial membrane potential.

- Activation of caspases involved in the apoptotic pathway.

Case Studies

- Study on HeLa Cells : A study conducted on HeLa cells showed that treatment with the compound resulted in marked cell shrinkage and nuclear condensation, indicative of apoptosis. The use of propidium iodide (PI) and DAPI staining confirmed the induction of cell death through these mechanisms .

- Inhibitory Activity Against Enzymes : Another investigation highlighted the compound's ability to inhibit specific enzymes at low micromolar concentrations, showcasing its potential as a lead compound for drug development targeting metabolic disorders .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored for various therapeutic applications:

- Anticancer Agents : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.

- Enzyme Modulators : The compound's inhibitory effects on specific enzymes suggest potential applications in treating diseases related to enzyme dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.